5-hydrazinyl-2,3-dimethyl-7-nitroquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydrazinyl-2,3-dimethyl-7-nitroquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydrazinyl-2,3-dimethyl-7-nitroquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dimethylquinazolin-4(3H)-one and hydrazine hydrate.
Nitration: The nitration of 2,3-dimethylquinazolin-4(3H)-one is carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 7-position.
Hydrazination: The nitrated intermediate is then reacted with hydrazine hydrate under controlled conditions to introduce the hydrazinyl group at the 5-position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and hydrazination processes, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Hydrazinyl-2,3-dimethyl-7-nitroquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 5-hydrazinyl-2,3-dimethyl-7-aminoquinazolin-4(3H)-one.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: 5-Hydrazinyl-2,3-dimethyl-7-aminoquinazolin-4(3H)-one.
Substitution: Compounds with different functional groups replacing the hydrazinyl group.
Scientific Research Applications
5-Hydrazinyl-2,3-dimethyl-7-nitroquinazolin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-hydrazinyl-2,3-dimethyl-7-nitroquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with DNA/RNA: Affecting the replication or transcription of genetic material.
Modulating Signaling Pathways: Influencing cellular signaling pathways that regulate various physiological functions.
Comparison with Similar Compounds
Similar Compounds
5-Hydrazinyl-2,3-dimethylquinazolin-4(3H)-one: Lacks the nitro group at the 7-position.
2,3-Dimethyl-7-nitroquinazolin-4(3H)-one: Lacks the hydrazinyl group at the 5-position.
5-Amino-2,3-dimethyl-7-nitroquinazolin-4(3H)-one: Contains an amino group instead of a hydrazinyl group at the 5-position.
Uniqueness
5-Hydrazinyl-2,3-dimethyl-7-nitroquinazolin-4(3H)-one is unique due to the presence of both the hydrazinyl and nitro groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H11N5O3 |
---|---|
Molecular Weight |
249.23 g/mol |
IUPAC Name |
5-hydrazinyl-2,3-dimethyl-7-nitroquinazolin-4-one |
InChI |
InChI=1S/C10H11N5O3/c1-5-12-7-3-6(15(17)18)4-8(13-11)9(7)10(16)14(5)2/h3-4,13H,11H2,1-2H3 |
InChI Key |
RKXUWEDGYAYKQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=CC(=C2)[N+](=O)[O-])NN)C(=O)N1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.